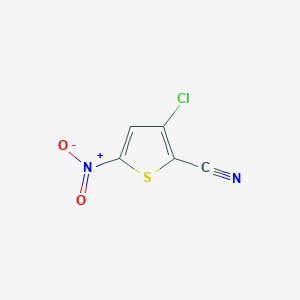

3-氯-5-硝基噻吩-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

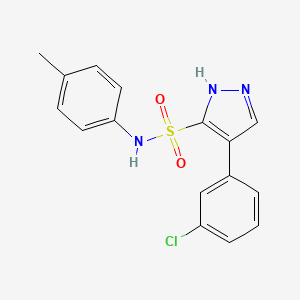

The compound of interest, 3-Chloro-5-nitrothiophene-2-carbonitrile, is a highly functionalized molecule that is part of the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds that are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Although the provided papers do not directly discuss 3-Chloro-5-nitrothiophene-2-carbonitrile, they do provide insights into related compounds and their synthesis, structure, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related thiophene compounds involves strategic functionalization to introduce various substituents onto the thiophene ring. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involves a Vilsmeier–Haack chlorination process, which is a common method for introducing chloro substituents into heterocyclic compounds . Similarly, the synthesis of 3-nitrothiophenes from dipotassium 2-nitro-1,1-ethylyenedithiolate and alpha-chloromethyl ketones indicates the use of chloromethyl ketones as precursors, with the chlorine acting as a leaving group to facilitate thiophene ring formation . These methods could potentially be adapted for the synthesis of 3-Chloro-5-nitrothiophene-2-carbonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a powerful tool for determining the solid-state structure of compounds. The structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was elucidated using this technique, revealing the presence of two independent molecules in the asymmetric unit with nearly identical geometric parameters . Additionally, the structure of an azo dye derived from 2-amino-4-chloro-5-formylthiophene-3-carbonitrile was determined, providing insights into the molecular arrangement and interactions such as hydrogen bonding and π-π stacking . These structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions of 3-Chloro-5-nitrothiophene-2-carbonitrile.

Chemical Reactions Analysis

The reactivity of thiophene derivatives is influenced by the substituents present on the ring. The papers discuss the formation of azo dyes from thiophene derivatives, which involves a diazotization-coupling strategy . This indicates that the amino group on the thiophene ring can be transformed into a diazonium salt and subsequently coupled with other aromatic compounds to form azo dyes. Although the specific chemical reactions of 3-Chloro-5-nitrothiophene-2-carbonitrile are not detailed, the reactivity patterns of similar compounds suggest that it could participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be studied using various spectroscopic techniques. Infrared (IR), nuclear magnetic resonance (NMR), and electronic spectroscopy were used to study the structural features of the synthesized compounds . The optical properties were investigated using UV-vis absorption and fluorescence spectroscopy, revealing absorption and emission maxima for the compound . Solvatochromism, the change in color with the polarity of the solvent, was also studied for a family of azo dyes derived from thiophene derivatives . These properties are essential for applications in dyeing and electronic materials. The solvatochromic behavior and spectroscopic properties of 3-Chloro-5-nitrothiophene-2-carbonitrile would likely be influenced by its electron-withdrawing substituents, which could affect its optical and electronic characteristics.

科学研究应用

合成与结构分析

与 3-氯-5-硝基噻吩-2-腈 在结构上相关的化合物研究集中在合成和结构分析上。例如,Jukić 等人 (2010) 的一项研究详细描述了相关吡啶衍生物的合成和 X 射线分析,强调了它的光谱和光学性质 (Jukić, Cetina, Halambek, & Ugarković, 2010)。此外,Kovtun 等人 (2015) 使用气体电子衍射和量子化学研究了 2-氯-3-硝基噻吩的平衡结构和内部旋转 (Kovtun, Kochikov, Ivanov, & Tarasov, 2015)。

荧光杂环化合物

Sahraei 等人 (2013) 合成了新型荧光杂环化合物,包括氯硝基噻吩的衍生物,证明了它们的强荧光和高量子产率 (Sahraei, Pordel, Behmadi, & Razavi, 2013)。

反应性和化学转化

研究还探讨了类似化合物的反应性和潜在转化。例如,Hernández 等人 (2001) 的工作研究了取代噻吩(包括硝基噻吩)对各种金属配合物的反应性,提供了对它们在催化中的潜在应用的见解 (Hernández, Miralrio, Arev́alo, Bernès, Garcia, Lopez, Maitlis, & M., 2001)。

构效关系

Morley 和 Matthews (2006) 对具有生物活性的硝基噻吩的结构和电子性质进行了一项研究,包括硝基对其对细菌活性的影响,这可以为药物发现提供有价值的信息 (Morley & Matthews, 2006)。

生物学应用

虽然您的请求排除了与药物使用和剂量相关的信息,但值得注意的是,相关化合物已因其生物活性(包括抗菌、抗真菌和细胞毒性)而被研究,如 Al-Adiwish 等人 (2017) 的工作中所示 (Al-Adiwish, Abubakr, & Alarafi, 2017)。

安全和危害

属性

IUPAC Name |

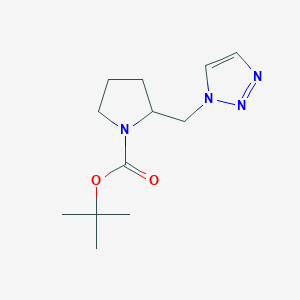

3-chloro-5-nitrothiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClN2O2S/c6-3-1-5(8(9)10)11-4(3)2-7/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKOIEXGAHDWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)

![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)

![ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3009816.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)

![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)